molecular formula C9H12KNO3 B14352784 potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate CAS No. 90252-93-0

potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate

Cat. No.: B14352784
CAS No.: 90252-93-0
M. Wt: 221.29 g/mol
InChI Key: OTJCFMGJIKLGBJ-UHFFFAOYSA-M
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Description

Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate is a chemical compound with a unique structure that includes a cyclohexadienone core substituted with nitro and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate typically involves the nitration of 3,5,5-trimethylcyclohex-2-en-1-one followed by the formation of the potassium salt. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position. The resulting nitro compound is then treated with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive nitration reagents.

Chemical Reactions Analysis

Types of Reactions

Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclohexadienone derivatives.

Scientific Research Applications

Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the redox state of biological systems. Additionally, the compound’s structure allows it to interact with hydrophobic pockets in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethylcyclohex-2-en-1-one: Lacks the nitro group, making it less reactive in redox reactions.

    2-Nitrocyclohexanone: Similar nitro group but different substitution pattern, leading to different reactivity and applications.

    Potassium;2-nitrocyclohexa-1,3-dien-1-olate: Similar structure but different substitution pattern, affecting its chemical properties.

Uniqueness

Potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both nitro and trimethyl groups allows for a wide range of chemical transformations and interactions with biological systems.

Properties

CAS No.

90252-93-0

Molecular Formula

C9H12KNO3

Molecular Weight

221.29 g/mol

IUPAC Name

potassium;3,5,5-trimethyl-2-nitrocyclohexa-1,3-dien-1-olate

InChI

InChI=1S/C9H13NO3.K/c1-6-4-9(2,3)5-7(11)8(6)10(12)13;/h4,11H,5H2,1-3H3;/q;+1/p-1

InChI Key

OTJCFMGJIKLGBJ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(CC(=C1[N+](=O)[O-])[O-])(C)C.[K+]

Origin of Product

United States

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